molecular formula C6H10N2O2 B13285904 2-Amino-4-cyano-4-methylbutanoic acid CAS No. 150571-06-5

2-Amino-4-cyano-4-methylbutanoic acid

Cat. No.: B13285904
CAS No.: 150571-06-5
M. Wt: 142.16 g/mol
InChI Key: SEZZPFFVJITYEI-UHFFFAOYSA-N
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Description

2-Amino-4-cyano-4-methylbutanoic acid is a non-proteinogenic, synthetic amino acid derivative of interest in advanced chemical and biochemical research. This compound features a cyano group and a methyl branch on its four-carbon backbone, a structure that suggests significant potential for creating novel peptides and functionalized molecules. Researchers can leverage this amino acid to introduce unique steric and electronic properties into peptide sequences, which may be valuable in the study of structure-activity relationships and protein folding . The presence of the cyano (-CN) functional group makes this compound a versatile building block. It can serve as a precursor for further chemical transformation into other functional groups, such as carboxylic acids or tetrazoles, under controlled conditions. This reactivity is particularly useful in bioconjugation strategies and for the synthesis of complex organic molecules with tailored characteristics. While specific bioactivity data for this compound is not currently available in the scientific literature, its structural features align with those used in the development of amino acid-based ionic liquids (AA ILs), which are known for their applications in drug delivery systems, catalysis, and green chemistry . As such, it represents a valuable reagent for expanding the toolkit of synthetic biology and medicinal chemistry. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets (SDS) should be consulted and followed prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-cyanopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4(3-7)2-5(8)6(9)10/h4-5H,2,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZZPFFVJITYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315677
Record name Norvaline, 4-cyano-
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Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150571-06-5
Record name Norvaline, 4-cyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150571-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norvaline, 4-cyano-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Considerations and Absolute Configuration

Enantiomeric and Diastereomeric Forms of 2-Amino-4-cyano-4-methylbutanoic Acid and its Analogues

This compound possesses two chiral centers, at the C2 (α-carbon) and C4 positions. The presence of n chiral centers in a molecule can lead to a maximum of 2n stereoisomers. Therefore, for this compound, a total of four stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers.

Enantiomers are non-superimposable mirror images of each other, exhibiting identical physical and chemical properties in an achiral environment, but differing in their interaction with plane-polarized light and chiral reagents. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which allows for their separation by conventional chromatographic and crystallization techniques.

The four possible stereoisomers of this compound can be designated based on the (R/S) configuration at each chiral center: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).

(2R, 4R)-2-Amino-4-cyano-4-methylbutanoic acid and (2S, 4S)-2-Amino-4-cyano-4-methylbutanoic acid are a pair of enantiomers.

(2R, 4S)-2-Amino-4-cyano-4-methylbutanoic acid and (2S, 4R)-2-Amino-4-cyano-4-methylbutanoic acid constitute the other pair of enantiomers.

The relationship between any stereoisomer from the first pair and any from the second pair is diastereomeric. For example, (2R, 4R) and (2R, 4S) are diastereomers.

While specific studies on the stereoisomers of this compound are not extensively documented in publicly available literature, the principles of stereoisomerism in analogous compounds, such as other substituted amino acids and aminonitriles, are well-established. For instance, the synthesis of α-aminonitriles, precursors to amino acids, often results in racemic or diastereomeric mixtures that require separation and stereochemical assignment.

Table 1: Possible Stereoisomers of this compound

Stereoisomer Designation Relationship to (2R, 4R)
(2R, 4R) -
(2S, 4S) Enantiomer
(2R, 4S) Diastereomer
(2S, 4R) Diastereomer

Methodologies for Absolute Configuration Determination

The unambiguous assignment of the absolute configuration of each stereocenter is crucial. Several analytical techniques are employed for this purpose, with single crystal X-ray crystallography and spectroscopic methods being the most definitive.

Single Crystal X-ray Crystallography for Diastereomer Assignment and Structural Elucidation

Single crystal X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can unequivocally determine the relative and absolute stereochemistry of a chiral molecule. khanacademy.org For a molecule with multiple stereocenters like this compound, X-ray crystallography can distinguish between diastereomers and, through the use of anomalous dispersion, can also determine the absolute configuration of each chiral center. nih.gov

The process involves growing a suitable single crystal of a pure stereoisomer. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. chromatographytoday.com The absolute configuration is often determined by analyzing the anomalous scattering of X-rays by the atoms in the crystal.

While no specific crystal structures of this compound are readily available in open literature, the technique has been widely applied to determine the structures of various amino acids and their derivatives. For example, the crystal structure of N'-(cyano)-N,N'-dimethyl-4-nitrobenzohydrazide has been established using single crystal X-ray diffraction, providing insight into the geometry of the cyanohydrazide moiety. guidechem.com Similarly, the structures of various bicyclic ortho-aminocarbonitrile derivatives have been elucidated by this method. sigmaaldrich.com

Spectroscopic Correlation and Chiral Standards in Stereochemistry Assignment

In the absence of single crystals suitable for X-ray analysis, spectroscopic methods, often in conjunction with chiral standards or derivatizing agents, are employed to assign absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The formation of diastereomeric derivatives by reacting the chiral analyte with a chiral derivatizing agent can lead to distinguishable NMR spectra for the different stereoisomers. bath.ac.uk The differences in chemical shifts and coupling constants in the ¹H or ¹³C NMR spectra of the resulting diastereomers can be used to determine the enantiomeric or diastereomeric purity and, in some cases, to infer the absolute configuration by comparing the data with that of known chiral standards. For instance, the diastereoselectivity of dipeptide formation has been determined in situ using NMR spectroscopy. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are other powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectra are highly sensitive to the stereochemistry of the molecule and can be compared with theoretically calculated spectra to determine the absolute configuration.

Chiral Resolution Techniques for Enantiopure Access

The separation of stereoisomers, particularly enantiomers, is a critical step in the study and application of chiral molecules. Various chiral resolution techniques are available to obtain enantiomerically pure forms of compounds like this compound.

One common approach is the formation of diastereomeric salts. This involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the amino acid can be recovered by removing the chiral auxiliary.

Chromatographic methods are also widely used for chiral separations. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. sigmaaldrich.comankara.edu.tr The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers.

Enzymatic resolution is another highly effective method for obtaining enantiopure compounds. Enzymes often exhibit high stereoselectivity and can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.netresearchgate.net For instance, nitrilases can be used for the enantioselective hydrolysis of aminonitriles to produce chiral amino acids. frontiersin.org Dynamic kinetic resolution (DKR) is an advanced enzymatic method that combines the enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net

Table 2: Overview of Chiral Resolution Techniques

Technique Principle Advantages
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties. Applicable to a wide range of compounds; can be scaled up.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leading to separation. High resolution and sensitivity; applicable for both analytical and preparative scales. sigmaaldrich.comankara.edu.tr
Enzymatic Resolution Stereoselective enzymatic reaction on one enantiomer of a racemic mixture. High enantioselectivity; mild reaction conditions. researchgate.netresearchgate.net

Synthetic Methodologies for 2 Amino 4 Cyano 4 Methylbutanoic Acid and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides versatile and scalable routes to 2-amino-4-cyano-4-methylbutanoic acid and its analogs. These methods can be broadly categorized into de novo total syntheses, which build the molecule from basic precursors, and asymmetric approaches that yield enantiomerically pure compounds.

De novo synthesis aims to construct the target amino acid from simple, achiral starting materials. A common strategy for α,α-disubstituted amino acids involves the alkylation of a glycine equivalent or the modification of a malonic ester derivative. For instance, a plausible route could begin with the cyanation and methylation of a suitable keto-acid or ester precursor, followed by amination. Another classical approach is the Strecker synthesis, which involves the reaction of an appropriate ketone with cyanide and ammonia, followed by hydrolysis of the resulting aminonitrile. While effective for producing racemic mixtures, these methods often require subsequent resolution steps to isolate individual enantiomers.

Achieving stereocontrol is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis employs chiral catalysts, auxiliaries, or reagents to selectively produce one stereoisomer over the other.

Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org One of the most effective methods for the asymmetric synthesis of α-amino acids is the alkylation of Ni(II) complexes of glycine Schiff bases. nih.govmdpi.comnih.gov In this approach, a chiral auxiliary, often derived from an amino acid like proline, is used to form a square-planar Ni(II) complex with a glycine Schiff base. mdpi.comresearchgate.net This complex creates a rigid chiral environment, allowing for highly diastereoselective alkylation of the glycine α-carbon. mdpi.com Subsequent disassembly of the complex by mild acid hydrolysis yields the desired α-amino acid and allows for the recovery of the chiral auxiliary. nih.govmdpi.comnih.gov

Evans oxazolidinones represent another powerful class of chiral auxiliaries used in asymmetric synthesis. mdpi.org An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, as directed by the substituent on the auxiliary. wikipedia.org For the synthesis of the target compound, this could involve the α-alkylation of an N-acyl oxazolidinone derivative.

MethodChiral Auxiliary ExampleKey TransformationStereocontrol Mechanism
Ni(II) Complex (S)-2-[N-(N'-benzylprolyl)amino]benzophenoneAsymmetric alkylation of a glycine Schiff baseThe rigid, planar Ni(II) complex blocks one face of the glycine enolate, directing the electrophile to the opposite face. mdpi.com
Oxazolidinones (4R,5S)-4-methyl-5-phenyloxazolidinoneAsymmetric alkylation of an N-acyl imide enolateThe substituent on the oxazolidinone ring sterically blocks one face of the enolate, forcing the alkylating agent to approach from the other side. wikipedia.org

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules as catalysts. scitechdaily.com For the synthesis of cyano-containing amino compounds, bifunctional catalysts like thioureas derived from cinchona alkaloids have been used effectively. mdpi.com These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating reactions like Michael additions in a highly enantioselective manner. Dibutylamine has been used as an organocatalyst in the one-pot synthesis of 2-amino-3-cyano-4H-chromen-4-ylphosphonates. nih.gov

Palladium-catalyzed reactions, particularly asymmetric allylic alkylation (AAA), are highly effective for creating chiral centers. This method involves the reaction of a nucleophile with a π-allyl palladium complex in the presence of a chiral ligand. While not a direct route to the target molecule, this strategy is fundamental for the enantioselective formation of C-C bonds. mdpi.org Similarly, palladium(II) acetate has been shown to catalyze the selective synthesis of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate, demonstrating its utility in constructing nitrogen-containing heterocycles. organic-chemistry.org

Diastereoselective alkylation is a cornerstone of asymmetric synthesis for α,α-disubstituted amino acids. mdpi.org This approach involves the alkylation of an enolate that already contains a stereocenter. The existing chirality influences the direction of approach of the incoming electrophile, leading to the preferential formation of one diastereomer. This strategy has been successfully applied using various chiral substrates, including Seebach's oxazolidinones and imidazolidinones, and Schöllkopf's bis(lactim)ethers. mdpi.org

A notable example involves the diastereoselective alkylation of 2-cyanoesters attached to a chiral auxiliary. mdpi.org The enolate generated from such a cyanoacetate derivative can be alkylated, and the stereochemical outcome is dictated by the chiral auxiliary. Subsequent chemical transformations can then convert the cyano group into an amino group or other functionalities to yield the final amino acid. mdpi.org

Precursor Chemistry and Intermediate Generation

The successful synthesis of this compound relies on the efficient generation of key precursors and intermediates. Malononitrile is a common precursor for compounds containing a geminal dinitrile or aminonitrile functionality. mdpi.com For instance, the synthesis of 2-amino-3-cyano-4H-chromenes often involves a three-component reaction between an aldehyde, malononitrile, and a phenol derivative. mdpi.com

Another critical class of intermediates are α-cyano esters and ketones. Methyl 4-cyano-3-oxobutanoate can be synthesized by reacting methyl 4-chloro-3-oxobutanoate with potassium cyanide in methanol. google.com This intermediate contains both the cyano group and a keto-ester functionality that can be further elaborated. For example, the ketone could be methylated and then converted to the amino group via reductive amination to build the core structure of the target molecule. The synthesis of valine (2-amino-3-methylbutanoic acid) often starts from isobutyraldehyde, which undergoes reactions to introduce the amino and carboxyl groups. A similar strategy could be envisioned where a precursor aldehyde or ketone containing the cyanomethylpropyl moiety is used as a starting point for amination, such as via the Strecker synthesis.

Cyano-Functionalization Strategies (e.g., C-cyanide ion reactions)

The introduction of a cyano (-CN) group is a critical step in the synthesis of this compound. Cyanation is a valuable transformation in organic synthesis as it forms a carbon-carbon bond and the resulting nitrile group is a versatile functional handle. wikipedia.org The cyanide ion (CN⁻) is a potent nucleophile, owing to the high electron density on the carbon atom, which enables it to participate in a variety of reactions to introduce the cyano moiety. fiveable.me

Common cyano-functionalization strategies include:

Nucleophilic Substitution: The cyanide ion can readily displace leaving groups from alkyl electrophiles. For instance, primary and secondary halogenoalkanes react with sodium or potassium cyanide, typically in an ethanol solution under reflux, to replace the halogen with a -CN group, forming a nitrile. libretexts.org This Sₙ2 reaction is a direct method for C-C bond formation.

Cyanohydrin Formation: Aldehydes and ketones react with hydrogen cyanide (HCN) in a nucleophilic addition reaction to form cyanohydrins, which are compounds containing both a hydroxyl (-OH) and a cyano (-CN) group on the same carbon. libretexts.org This reaction is reversible and typically requires a basic catalyst to generate the nucleophilic cyanide ion from the weakly acidic HCN. libretexts.org The resulting cyanohydrin is a useful intermediate, as the cyano group can be further functionalized. fiveable.me

Table 1: Overview of Selected Cyano-Functionalization Strategies

Reaction Type Substrate Reagent(s) Product Key Features
Nucleophilic Substitution (Sₙ2) Primary/Secondary Alkyl Halide NaCN or KCN in ethanol Alkyl Nitrile Forms a C-C bond by displacing a leaving group. libretexts.org
Cyanohydrin Formation Aldehyde or Ketone HCN, Base (e.g., KCN) Cyanohydrin Adds a -CN and -OH group across a carbonyl. libretexts.org
Hydrocyanation Alkene/Alkyne HCN Nitrile Adds H and CN across a double or triple bond. wikipedia.org
Carbon Chain Elongation and Functional Group Interconversion in Amino Acid Scaffolds

The synthesis of complex amino acids often involves modifying simpler, readily available proteinogenic amino acids. This requires strategies for both extending the carbon skeleton and transforming existing functional groups. nih.govlibretexts.org Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing chemists to change the reactive centers within a molecule to facilitate subsequent reactions. solubilityofthings.comfiveable.me For example, a carboxylic acid can be reduced to a primary alcohol, which can then be converted into a leaving group for a nucleophilic substitution reaction, effectively elongating the carbon chain. slideshare.net

Modern synthetic methods have introduced more direct approaches. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for modifying amino acid derivatives. nih.govmdpi.com This strategy allows for the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds, shortening synthetic pathways. By using specific directing groups attached to the amino acid scaffold, chemists can achieve high regioselectivity, targeting specific C-H bonds for functionalization, such as arylation, alkylation, or acetoxylation. nih.gov This approach provides a convergent and efficient route to a wide range of unnatural amino acids from the chiral pool of natural ones. nih.gov

Application of Common Organic Synthesis Reagents and Conditions (e.g., chalcones, malononitrile, ammonium (B1175870) acetate)

The synthesis of complex nitrogen-containing molecules often employs multi-component reactions where several reactants combine in a single step to form the product. A well-known example involves the reaction of chalcones with malononitrile and a source of ammonia, such as ammonium acetate. Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. bhu.ac.inrasayanjournal.co.in

In a typical reaction, the chalcone, malononitrile, and ammonium acetate are refluxed in a solvent like ethanol. bhu.ac.in This condensation reaction leads to the formation of highly functionalized 2-amino-3-cyanopyridine derivatives. rasayanjournal.co.inresearchgate.net While this specific reaction yields a cyclic pyridine structure rather than the acyclic target molecule, it demonstrates the utility of these common reagents in constructing the 2-amino-3-cyano motif that is analogous to the functionality present in this compound. The principles of nucleophilic addition, condensation, and cyclization inherent in these reactions are fundamental in organic synthesis.

Table 2: Reagents for the Synthesis of 2-Amino-3-cyanopyridine Derivatives

Reactant 1 Reactant 2 Reactant 3 Conditions Product Type
Chalcone Malononitrile Ammonium Acetate Reflux in Ethanol 2-Amino-3-cyanopyridine derivative bhu.ac.inresearchgate.net
Aldehyde Ketone Malononitrile Piperidine in Ethanol 2-Amino-3-cyano-4H-chromene derivative mdpi.com

Regioselective Synthetic Pathways to Amino Acid Analogues

Regioselectivity, the control over the site of bond formation in a chemical reaction, is crucial for the synthesis of complex molecules like unnatural amino acid analogues. Achieving a specific arrangement of functional groups requires carefully designed synthetic routes. beilstein-journals.org

One strategy to achieve regioselectivity involves the selective modification of a starting material. For instance, the primary hydroxyl group of a polysaccharide can be regioselectively brominated. This introduces a leaving group at a specific position, which can then be displaced by the α-amino group of an amino acid ester to form a conjugate with a precisely controlled linkage point. nsf.gov

Another powerful approach is the use of directing groups in transition-metal-catalyzed C-H functionalization. nih.gov An auxiliary group is temporarily attached to the amino acid substrate, which then coordinates to the metal catalyst (e.g., palladium) and directs the catalytic activity to a specific, often sterically accessible, C-H bond. This allows for the selective introduction of new functional groups at positions that would be difficult to access through traditional methods. nih.gov This methodology has been successfully applied to the synthesis of various substituted phenylalanine, lysine, and leucine derivatives with high yields and diastereoselectivities. nih.gov

Challenges in Synthesis of Sterically Hindered Amino Acid Structures

The synthesis of this compound is complicated by the presence of a quaternary carbon at the 4-position, which makes it an α,α-disubstituted α-amino acid derivative. The synthesis of such sterically hindered structures presents significant challenges. researchgate.net

Steric hindrance refers to the spatial bulk of groups around a reactive center, which can impede the approach of reagents. nih.gov This effect dramatically slows down reaction kinetics, particularly for bimolecular reactions like peptide bond formation. bioengineer.orgthieme.de When attempting to couple a sterically hindered amino acid, the acyl transfer step becomes inefficient, leading to low yields and the need for harsh reaction conditions or expensive and specialized coupling reagents. bioengineer.orgthieme.de Accessing α,α-disubstituted α-amino acids is highly challenging due to these steric constraints, and their synthesis often requires laborious optimization and the development of novel synthetic strategies to overcome the inherent low reactivity. researchgate.net

Table 3: Synthetic Challenges and Mitigation Strategies for Sterically Hindered Amino Acids

Challenge Description Potential Mitigation Strategy
Slow Reaction Rates Bulky side chains block access to the reactive carbonyl and amino groups, slowing down bond formation. bioengineer.org Use of highly reactive coupling agents; development of novel catalysts. thieme.de
Low Yields Incomplete reactions and side reactions are common due to steric clash. researchgate.net Optimization of reaction conditions (temperature, concentration); use of proximity-induced reaction setups. bioengineer.org
Aggregation Hydrophobic and sterically bulky amino acids can cause peptide chains to aggregate during synthesis. nih.gov Use of solubility-enhancing tags or specialized solvent systems.
Epimerization Harsh conditions required for coupling can sometimes lead to loss of stereochemical integrity. Development of milder reaction conditions; use of epimerization-suppressing additives.

Enzymatic and Biocatalytic Synthesis

As an alternative to traditional chemical synthesis, biocatalysis utilizes enzymes to perform chemical transformations. This approach offers several advantages, including exceptional selectivity (chemo-, regio-, and stereoselectivity) and the ability to operate under mild, environmentally benign conditions (e.g., neutral pH, room temperature, aqueous solutions). nih.gov Enzymes have become a mature technology for the industrial-scale synthesis of chiral compounds, particularly for the pharmaceutical industry. nih.gov

Asymmetric Reductive Amination of Keto Acid Precursors

One of the most powerful methods for synthesizing chiral amino acids is the asymmetric reductive amination of α-keto acids. nih.gov This one-pot reaction converts an easily accessible α-keto acid into a valuable chiral α-amino acid. The process involves two key steps:

The carbonyl group of the keto acid reacts with an amine source (such as ammonia) to form an imine or iminium ion intermediate.

This intermediate is then reduced stereoselectively by a hydride source, controlled by a chiral catalyst, to yield the enantiomerically enriched amino acid. nih.gov

This transformation can be achieved using both chemical catalysts and biocatalysts. Chiral transition metal complexes, for example, based on iridium or ruthenium, have been developed to catalyze the asymmetric transfer hydrogenation of the imine intermediate with high efficiency and enantioselectivity. acs.orgresearchgate.net

Alternatively, enzymes such as amino acid dehydrogenases (AADHs) catalyze the NAD(P)H-dependent reductive amination of keto acids. nih.gov These enzymes couple the keto acid and ammonia and then use a cofactor to reduce the resulting imino acid intermediate. nih.gov Engineered enzymes, including D-amino acid dehydrogenases and D-selective aminotransferases, have been developed to produce a wide range of D-amino acids, which are important building blocks for pharmaceuticals, with high enantiomeric excess and yields. mdpi.com The 2-oxo-derivative of a target amino acid serves as the direct precursor in these enzymatic syntheses.

Table 4: Comparison of Catalytic Asymmetric Reductive Amination Methods

Feature Transition Metal Catalysis Enzymatic Catalysis (Biocatalysis)
Catalyst Chiral complexes of metals like Iridium (Ir), Ruthenium (Ru), Rhodium (Rh). nih.govacs.org Enzymes such as Amino Acid Dehydrogenases (AADHs), Imine Reductases (IREDs), Transaminases. nih.govmdpi.com
Amine Source Ammonia, primary/secondary amines. researchgate.net Typically ammonia or amino donors like D-alanine. mdpi.com
Reducing Agent H₂, formic acid, isopropanol. nih.govacs.org Cofactors like NADH or NADPH, often recycled in situ. nih.gov
Reaction Conditions Often requires organic solvents, sometimes elevated temperature/pressure. researchgate.net Aqueous solution, mild pH, and ambient temperature. nih.gov
Selectivity High enantioselectivity (ee) can be achieved. acs.org Excellent enantio-, regio-, and chemoselectivity. nih.gov
Substrate Scope Broad scope for various ketones and keto acids. rsc.org Can be limited by the enzyme's natural substrate specificity, though engineering can broaden it. mdpi.com

Asymmetric Transamination of Keto Acids

Asymmetric transamination, catalyzed by transaminase enzymes, is a powerful biocatalytic method for the synthesis of chiral α-amino acids from their corresponding α-keto acid precursors. This process involves the transfer of an amino group from an amino donor to the keto acid, creating a new stereocenter with high enantioselectivity.

For the synthesis of this compound, a hypothetical precursor would be 4-cyano-4-methyl-2-oxobutanoic acid. A suitable transaminase, either a wild-type or an engineered variant, could catalyze the conversion of this keto acid into the desired amino acid. The reaction would require an amino donor, such as L-alanine or isopropylamine, which is converted to pyruvate or acetone, respectively.

Key aspects of this proposed synthetic route include:

Enzyme Selection: Screening a library of transaminases would be crucial to identify an enzyme with high activity and stereoselectivity for the sterically demanding 4-cyano-4-methyl-2-oxobutanoic acid substrate.

Reaction Conditions: Optimization of pH, temperature, and co-factor (pyridoxal-5'-phosphate) concentration would be necessary to achieve high conversion and enantiomeric excess.

Equilibrium Shift: The removal of the ketone byproduct (e.g., pyruvate) can be employed to drive the reaction towards the formation of the desired amino acid.

While direct examples for this specific transformation are not documented, the broad substrate tolerance of many engineered transaminases suggests that this approach is a viable strategy for the enantioselective synthesis of this compound.

Parameter Description
Keto Acid Precursor 4-cyano-4-methyl-2-oxobutanoic acid
Enzyme Class Transaminase (ω-transaminase or α-transaminase)
Amino Donor L-alanine, Isopropylamine, etc.
Co-factor Pyridoxal-5'-phosphate (PLP)
Potential Product (S)- or (R)-2-Amino-4-cyano-4-methylbutanoic acid
Key Challenge Identifying a suitable transaminase for the sterically hindered substrate.

Enantioselective Addition of Ammonia to α,β-Unsaturated Acid Substrates

The enantioselective conjugate addition of ammonia or an ammonia equivalent to an α,β-unsaturated carbonyl compound is a direct method for the synthesis of β-amino acids. To apply this strategy to the synthesis of an α-amino acid like this compound, a different unsaturated precursor would be required, or a subsequent rearrangement would be necessary. A more direct, though challenging, approach would be the enantioselective hydroamination of a suitable unsaturated precursor.

A hypothetical substrate for this approach could be 4-cyano-4-methylbut-2-enoic acid. The direct, enantioselective addition of an amino group to the α-carbon of this substrate is a significant synthetic hurdle. More commonly, enzymatic or chemo-catalytic methods are employed for the addition to the β-position.

Alternatively, a related strategy involves the asymmetric Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by hydrolysis and decarboxylation. For instance, the addition of a chiral amine to diethyl (2-cyano-2-methylpropylidene)malonate could be envisioned, followed by a series of transformations to yield the target amino acid.

Given the complexities and the lack of direct precedent, this method remains a more speculative approach for the synthesis of this compound compared to others.

Aldol Condensation Strategies in Chiral Amino Acid Synthesis

Aldol condensation is a fundamental carbon-carbon bond-forming reaction. In the context of chiral amino acid synthesis, asymmetric aldol reactions can be employed to construct the backbone of the target molecule with controlled stereochemistry.

A plausible retrosynthetic analysis for this compound using an aldol strategy would involve the condensation of a glycine enolate equivalent with a suitable electrophile. For instance, a chiral glycine enolate derived from a Schiff base could react with a precursor containing the cyano and methyl groups, such as 3-cyano-3-methylbutanal.

A potential synthetic sequence could be:

Formation of a Chiral Glycine Equivalent: A glycine ester is reacted with a chiral auxiliary to form a chiral Schiff base.

Deprotonation: The Schiff base is deprotonated with a strong base to form a chiral enolate.

Asymmetric Aldol Addition: The enolate reacts with 3-cyano-3-methylbutanal. The stereochemistry of the newly formed stereocenters would be controlled by the chiral auxiliary.

Hydrolysis and Deprotection: Removal of the chiral auxiliary and hydrolysis of the ester and imine functionalities would yield the target amino acid.

The success of this strategy would heavily depend on the diastereoselectivity of the aldol addition step, which can be influenced by the choice of chiral auxiliary, base, and reaction conditions.

Reaction Component Description
Nucleophile Chiral glycine enolate equivalent
Electrophile 3-cyano-3-methylbutanal
Key Step Diastereoselective aldol condensation
Chiral Control Chiral auxiliary on the glycine moiety
Final Steps Hydrolysis and deprotection

Cascade C-H Bond Oxyfunctionalization for Amino Acid Precursors

Cascade C-H bond oxyfunctionalization is an emerging strategy in organic synthesis that allows for the direct introduction of oxygen-containing functional groups into unactivated C-H bonds. This can streamline synthetic routes by avoiding the need for pre-functionalized starting materials.

In a hypothetical application to the synthesis of precursors for this compound, one could envision a starting material like 4-cyano-4-methylbutanoic acid. A regio- and stereoselective C-H hydroxylation at the α-position would generate 2-hydroxy-4-cyano-4-methylbutanoic acid. This hydroxy acid could then be converted to the corresponding amino acid through methods such as amination via an intermediate tosylate or mesylate, followed by inversion of configuration if necessary.

This approach would likely involve enzymatic catalysis, for example, using a cytochrome P450 monooxygenase or another hydroxylase engineered for the specific substrate. The main challenges would be achieving high regioselectivity for the α-position over other C-H bonds in the molecule and controlling the stereochemistry of the hydroxylation.

While highly innovative, the direct C-H amination at the α-position of the carboxylic acid is an even more advanced and less developed transformation, but it represents a future frontier in amino acid synthesis.

Reaction Mechanisms and Chemical Reactivity of 2 Amino 4 Cyano 4 Methylbutanoic Acid

Mechanistic Investigations of Synthetic Transformations

While specific mechanistic studies exclusively on 2-amino-4-cyano-4-methylbutanoic acid are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of organic chemistry and studies on analogous compounds.

Nucleophilic Attack: The nitrile group, with its electrophilic carbon atom, is a prime target for nucleophilic attack. acs.orgyoutube.com The presence of the electron-withdrawing cyano group can also influence the reactivity of other parts of the molecule. Nucleophilic addition to the nitrile can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com Under acidic conditions, protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating attack by weak nucleophiles like water. youtube.comlibretexts.org In basic media, strong nucleophiles such as hydroxide (B78521) can directly attack the nitrile carbon. chemistrysteps.com

Intramolecular Cyclization: The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile, creates the potential for intramolecular cyclization. This can lead to the formation of cyclic structures, such as lactams, which are prevalent motifs in biologically active molecules. numberanalytics.comnumberanalytics.com The formation of a γ-lactam is a possibility through the intramolecular attack of the amino group on the nitrile carbon, which would likely require activation of the nitrile group. The stereochemistry of the starting amino acid can influence the stereochemical outcome of such cyclizations. nih.gov

Hydrolysis of the Nitrile Group: The cyano group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. libretexts.orgchemistrysteps.com This transformation is a common reaction of nitriles and proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon. libretexts.orgchemistrysteps.com The reaction can sometimes be self-catalyzed if an adjacent carboxylic acid group is present, which can protonate the nitrile and facilitate hydrolysis. nih.gov

SN2 Reactions: The α-carbon of amino acids can be susceptible to SN2 reactions, particularly if the amino or carboxyl group is appropriately modified to create a good leaving group. However, for this compound, direct SN2 reactions at the α-carbon would require harsh conditions and are generally less common than reactions involving the functional groups.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a known reaction for amino acids, often requiring specific enzymatic or chemical conditions. stackexchange.comnih.gov For α-amino acids, this can be achieved through oxidative decarboxylation. numberanalytics.com The presence of other functional groups can influence the ease of decarboxylation.

Functional Group Reactivity and Intermolecular Interactions

The chemical behavior of this compound is a composite of the reactivities of its constituent functional groups and their interactions.

Functional GroupInherent ReactivityPotential Intermolecular Interactions
Amino Group (-NH2) Nucleophilic and basic. Can react with electrophiles such as acylating agents and aldehydes. britannica.comresearchgate.netCan act as a hydrogen bond donor.
Carboxyl Group (-COOH) Acidic and can be converted to esters, amides, and acid chlorides. britannica.com The carbonyl carbon is electrophilic. nih.govCan act as both a hydrogen bond donor and acceptor.
Nitrile Group (-C≡N) The carbon is electrophilic and susceptible to nucleophilic attack. Can be hydrolyzed or reduced. acs.orgnumberanalytics.comThe nitrogen atom can act as a hydrogen bond acceptor. libretexts.orgmdpi.com
Alkyl Substituents (Methyl) Generally inert but can exert steric effects on the reactivity of adjacent functional groups.Contribute to the overall van der Waals interactions.

The interplay between these groups is significant. For instance, the amino and carboxyl groups can form an intramolecular hydrogen bond, influencing the molecule's conformation. nih.gov The electron-withdrawing nature of the nitrile group can affect the pKa of the amino and carboxyl groups.

In the solid state, amino acids often exist as zwitterions, and their crystal packing is dominated by a network of intermolecular hydrogen bonds involving the ammonium (B1175870) and carboxylate groups, as well as potential interactions with the nitrile nitrogen. researchgate.net Studies on similar aminonitriles have shown that the cyano nitrogen can be a more favorable hydrogen-bond acceptor than the amino nitrogen in certain contexts. libretexts.org The aggregation of cyano groups can lead to strong interactions with nucleophiles. nih.govmdpi.com

Chemical Derivatization Reactions for Research Purposes

Chemical derivatization is a crucial tool for the analysis and functional study of amino acids. For this compound, derivatization can serve to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis, to introduce fluorescent or chromophoric tags for detection, or to modify its properties for specific research applications.

Common derivatization strategies for amino acids target the amino and carboxyl groups. sigmaaldrich.comnih.gov

Derivatization TargetReagent ClassPurpose
Amino GroupAcylating agents (e.g., anhydrides, acid chlorides), Silylating agents (e.g., MTBSTFA)GC-MS analysis, Protection of the amino group
Carboxyl GroupAlcohols (for esterification), Silylating agentsGC-MS analysis, Protection of the carboxyl group
Both Amino and Carboxyl GroupsChloroformatesGC-MS analysis

Esterification: The carboxyl group can be readily esterified by reaction with an alcohol in the presence of an acid catalyst or reagents like trimethylchlorosilane. nih.govresearchgate.net This is a common step in preparing amino acids for GC-MS analysis. nih.gov

Acylation/Silylation of the Amino Group: The amino group can be acylated with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or silylated with reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to increase volatility and thermal stability for GC-MS. sigmaaldrich.comnih.gov A two-step derivatization involving both esterification and acylation is often employed for comprehensive amino acid analysis. nih.govresearchgate.net

Derivatization of the Nitrile Group: While less common for analytical purposes, the nitrile group could be derivatized through reactions such as reduction to an amine or partial hydrolysis to an amide, which could then be further functionalized if desired.

These derivatization reactions allow for the sensitive and specific quantification of this compound in various matrices and facilitate its use in broader research contexts.

Intramolecular and Intermolecular Proton Transfer Processes

Proton transfer is a fundamental process in the chemistry of amino acids, governing their acid-base properties and influencing their reactivity.

Intramolecular Proton Transfer: In solution, this compound can exist in equilibrium between its neutral form and its zwitterionic form, where the proton from the carboxylic acid has been transferred to the amino group. The position of this equilibrium is highly dependent on the solvent polarity and pH. The formation of an intramolecular hydrogen bond between the carboxyl O-H group and the amide C=O group in N-acetylated amino acids has been shown to stabilize certain conformers. nih.gov While not directly applicable to the free amino acid, this highlights the potential for intramolecular hydrogen bonding to influence proton positioning.

Intermolecular Proton Transfer: Intermolecular proton transfer is central to acid-base reactions of this compound. The amino group can accept a proton from an acid, and the carboxylic acid group can donate a proton to a base. In aqueous solution, the protonation state will be determined by the pH of the medium and the pKa values of the amino and carboxyl groups. Computational studies on other amino acids have shown that the presence of water molecules can significantly assist and catalyze proton transfer at the carboxylic site, lowering the activation barrier for the process. researchgate.net

The proton affinity of the different basic sites (amino nitrogen, nitrile nitrogen, and carboxyl oxygen) will also dictate the thermodynamics of protonation. researchgate.net The study of proton transfer mechanisms in similar systems can provide insights into the behavior of this compound in different chemical environments. nih.gov

Advanced Characterization Techniques and Structural Elucidation

Mass Spectrometry

Detailed mass spectrometry analysis, including fragmentation patterns or quantification studies using techniques like GC-MS or LC-MS for 2-Amino-4-cyano-4-methylbutanoic acid, is not publicly available.

X-ray Crystallography

There are no published reports on the single-crystal X-ray diffraction of this compound. Consequently, information regarding its solid-state structure, hydrogen bonding networks, or supramolecular assembly is unavailable.

Surface Analysis Techniques

As no crystal structure has been reported, a Hirshfeld surface analysis to investigate intermolecular interactions has not been performed for this compound.

Role As a Chiral Building Block and Intermediate in Organic Synthesis

Precursor in Non-Canonical Amino Acid and Peptide Chemistry

Non-canonical amino acids (ncAAs) are crucial building blocks in medicinal chemistry and drug design, offering novel structural diversity for creating peptides and peptidomimetics with enhanced properties. While numerous synthetic routes exist for various ncAAs, there is no specific literature detailing the use of 2-Amino-4-cyano-4-methylbutanoic acid as a starting material or intermediate for the synthesis of other non-canonical amino acids or for its direct incorporation into peptide chains.

Integration into Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor affinity. The incorporation of unique building blocks is central to this field.

Solid-Phase Synthesis Strategies for Peptidomimetics

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides and peptidomimetics. It allows for the efficient and controlled addition of amino acid building blocks. However, no documented strategies or protocols specifically describe the use of this compound in solid-phase synthesis.

Design of α-Helix Mimetics Incorporating the Compound

α-Helices are common secondary structures in proteins and are often involved in protein-protein interactions. The design of small molecules that mimic the spatial arrangement of key side chains on an α-helix is an active area of research. There are no published studies on the design or synthesis of α-helix mimetics that incorporate the this compound scaffold.

Cyclization and Macrocycle Formation in Peptidomimetic Structures

Cyclization is a key strategy to constrain the conformation of a peptide or peptidomimetic, often leading to increased potency and stability. The nitrile (cyano) group can potentially participate in cyclization reactions. For instance, reactions between N-terminal cysteines and cyanopyridine-containing amino acids have been used for biocompatible macrocyclization. However, there is no research available that demonstrates the use of the nitrile group in this compound for the formation of macrocyclic peptidomimetics.

Application in Complex Natural Product Synthesis

Chiral amino acids often serve as valuable building blocks in the total synthesis of complex natural products, providing a source of stereochemistry. There are no reported applications of this compound as an intermediate or chiral building block in the synthesis of any complex natural products.

Synthesis of Analogues and Derivatives with Modified Side Chains and Functionalities

The strategic location of the cyano and amino groups in this compound allows for a variety of chemical transformations to introduce new functionalities and modify the side chain. These modifications are crucial for developing novel compounds with tailored properties for applications in medicinal chemistry and materials science.

One notable example is the synthesis of a fluorinated analogue, (2S,4R)-2-amino-4-cyano-4-[¹⁸F]fluorobutanoic acid, designed as a potential PET imaging agent for tumors. The synthesis of this glutamine derivative highlights a sophisticated multi-step process that can be adapted to introduce other functionalities. rsc.org The key steps in such syntheses often involve the creation of a suitable precursor that allows for the introduction of the desired functional group, followed by transformations of the nitrile and protection/deprotection of the amino and carboxyl groups.

The general approach to synthesizing α-aminonitriles, such as the parent compound and its derivatives, often relies on the Strecker synthesis. This classic reaction involves the one-pot, three-component condensation of a ketone (or aldehyde), an amine (such as ammonia), and a cyanide source (e.g., hydrogen cyanide or trimethylsilyl (B98337) cyanide). organic-chemistry.orgacs.orgmdpi.com By choosing different starting ketones, a variety of analogues with diverse side chains can be prepared.

Furthermore, the nitrile group itself is a versatile functional handle that can be converted into other functionalities. For instance, reduction of the nitrile can yield a primary amine, while hydrolysis can produce a carboxylic acid or an amide. These transformations open up avenues for creating a wide array of derivatives with different chemical properties.

The following tables summarize synthetic approaches and resulting derivatives based on modifications of the this compound scaffold and related α-aminonitriles.

Table 1: Synthesis of Functionalized Analogues

Starting MaterialReagents and ConditionsProductKey ModificationYield (%)Reference
Precursor ketone1. NH₃, HCN (Strecker reaction)This compoundIntroduction of amino and cyano groupsNot specified organic-chemistry.orgmdpi.com
Protected glutamine derivative1. Fluorination agent 2. Deprotection(2S,4R)-2-amino-4-cyano-4-[¹⁸F]fluorobutanoic acidIntroduction of fluorine at C4~10 (radiochemical) rsc.org
Aldehydes/Ketones, Amines, Trimethylsilyl cyanidePalladium Lewis acid catalystα-AminonitrilesGeneral synthesis of diverse aminonitrilesGood organic-chemistry.org
Carbonyl compounds, Amines, Trimethylsilyl cyanide(Bromodimethyl)sulfonium bromideα-AminonitrilesOne-pot synthesisNot specified organic-chemistry.org

Table 2: Derivatives from Side Chain and Functional Group Modifications

Parent CompoundReaction TypeReagents and ConditionsProduct FunctionalityApplication/SignificanceReference
This compoundNitrile HydrolysisAcid or base catalysisCarboxylic acid or AmideIntroduction of new polar groupsGeneral knowledge
This compoundNitrile Reductione.g., H₂, CatalystPrimary amineCreation of a basic center for further derivatizationGeneral knowledge
α-AminonitrileN-AcylationAcylating agentsN-Acylated α-aminonitrilePotential enzyme inhibitors acs.org
α-Amino acid derivativeDeaminative AlkylationNi-catalyst, unactivated olefinsα-Alkylated amideEnantioselective C-C bond formation researchgate.net

The synthesis of these analogues and derivatives underscores the importance of this compound as a chiral scaffold. The ability to introduce a wide range of substituents and functionalities allows for the systematic exploration of chemical space and the development of molecules with specific biological or material properties. Future research in this area is likely to focus on the development of more efficient and stereoselective synthetic methods to access an even broader array of complex derivatives.

Biosynthetic Pathways and Environmental Presence Non Human Focused

Enzymatic Formation Mechanisms (e.g., related cyanoalanine synthase activity for analogous nitriles)

While specific enzymatic pathways for the biosynthesis of 2-Amino-4-cyano-4-methylbutanoic acid have not been detailed in the existing literature, its formation can be hypothesized based on known enzymatic reactions involving cyanide metabolism in plants and microorganisms. The key enzymes in these pathways are β-cyanoalanine synthase and nitrilases, which are involved in cyanide detoxification and assimilation. nih.govnih.gov

The primary pathway for cyanide assimilation in many plants involves the enzyme β-cyanoalanine synthase. This enzyme catalyzes the reaction of L-cysteine with hydrogen cyanide (HCN) to form β-cyanoalanine and hydrogen sulfide. nih.gov This reaction serves as a detoxification mechanism by incorporating toxic cyanide into a stable amino acid.

Following its formation, β-cyanoalanine is then typically hydrolyzed by a nitrilase enzyme to asparagine or aspartic acid and ammonia. nih.govnih.gov Nitrilases are a class of enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. The activity of β-cyanoalanine nitrilase is considered a limiting factor for cyanide detoxification in plants like Arabidopsis. nih.gov

Based on these established mechanisms, a potential enzymatic pathway for this compound could involve analogous enzymes acting on a substituted precursor. For instance, a synthase could potentially catalyze the addition of a cyanide group to an amino acid precursor containing a suitable leaving group. Alternatively, the formation of nitriles can occur through the addition of cyanide to molecules such as imines or keto groups. nih.gov A hypothetical enzymatic synthesis could therefore start from a keto acid, which is first transaminated to form an amino acid, followed by a reaction involving cyanide addition catalyzed by a specific synthase.

The table below outlines the key enzymes involved in cyanide assimilation and their potential role in the synthesis of analogous cyano-amino acids.

EnzymeEC NumberReaction CatalyzedRelevance to Cyano-Amino Acid Synthesis
β-Cyanoalanine Synthase EC 4.4.1.9L-cysteine + HCN → L-β-cyanoalanine + H₂SDemonstrates the primary mechanism for incorporating a cyanide group into an amino acid backbone. nih.gov
Nitrilase EC 3.5.5.1R-CN + 2 H₂O → R-COOH + NH₃Catalyzes the hydrolysis of the nitrile group, a key step in the metabolism of cyano-compounds. nih.govnih.gov Some nitrilases can convert dinitriles into cyanocarboxylic acids. researchgate.net

Abiotic Synthesis Pathways in Geochemical or Extraterrestrial Environments (e.g., Strecker synthesis for related amino acids in meteorites)

The abiotic synthesis of amino acids is a fundamental process in understanding the origin of life, with significant evidence pointing to their formation in extraterrestrial environments like carbonaceous chondrite meteorites. acs.org The most widely accepted mechanism for the formation of α-amino acids in these environments is the Strecker synthesis. acs.orgresearchgate.netmdpi.com This pathway provides a plausible route for the abiotic formation of this compound.

The Strecker synthesis is a three-component reaction involving an aldehyde or ketone, ammonia (NH₃), and hydrogen cyanide (HCN). mdpi.com The reaction proceeds in two main steps:

Formation of an α-aminonitrile : The aldehyde or ketone reacts with ammonia to form an imine, which is then attacked by a cyanide ion to produce an α-aminonitrile. mdpi.com

Hydrolysis : The α-aminonitrile is subsequently hydrolyzed in the presence of water to form the corresponding α-amino acid. mdpi.com

The necessary precursors for the Strecker synthesis—aldehydes, ketones, ammonia, and HCN—have been identified in extraterrestrial environments, including cometary ices and meteorite parent bodies, making this a robust model for prebiotic amino acid formation. researchgate.netnasa.gov Laboratory experiments simulating conditions on meteorite parent bodies have successfully produced amino acids from these precursors. nasa.govnih.gov

For the specific synthesis of this compound, the Strecker reaction would require the precursor aldehyde, 3-cyano-3-methylbutanal. The reaction would proceed as follows:

Step 1 : 3-cyano-3-methylbutanal reacts with ammonia and hydrogen cyanide to form the intermediate α-aminonitrile, 2-amino-4-cyano-4-methylbutanenitrile.

Step 2 : Aqueous hydrolysis of this aminonitrile intermediate yields this compound.

Aminonitriles are considered crucial intermediates in chemical evolution, as they are more stable than amino acids under UV and cosmic ray irradiation in interstellar regions. nih.govacs.org Their presence is seen as a key stage preceding the formation of amino acids. nih.govacs.org The detection of aminoacetonitrile, the precursor to glycine, in the SgrB2 star-forming region supports this hypothesis. acs.org Studies on carbonaceous chondrites, such as the Murchison meteorite, have shown amino acid compositions consistent with formation via the Strecker synthesis during aqueous alteration of the meteorite's parent body. researchgate.netnih.govnih.gov

The table below summarizes the key components and conditions for the abiotic Strecker synthesis of amino acids in extraterrestrial environments.

ComponentRole in SynthesisEvidence of Extraterrestrial Presence
Aldehydes/Ketones Carbonyl precursors that form the backbone of the amino acid. researchgate.netDetected in the Murchison meteorite and postulated to originate from interstellar syntheses. researchgate.netnasa.gov
Ammonia (NH₃) Nitrogen source for the amino group. researchgate.netDetected in the Murchison meteorite; relative abundance to H₂O influences product ratios. researchgate.netnih.gov
Hydrogen Cyanide (HCN) Source of the nitrile group which is hydrolyzed to the carboxylic acid group. researchgate.netAbundant molecule in interstellar space. researchgate.net
Liquid Water Required for the hydrolysis of the aminonitrile intermediate to the final amino acid. nih.govEvidence of aqueous alteration on meteorite parent bodies. nih.govnih.gov

Analytical Methodologies for Detection and Quantification in Research Matrices

Sample Preparation Techniques (Extraction, Hydrolysis, Desalting, Derivatization)

Effective sample preparation is a critical first step to isolate 2-Amino-4-cyano-4-methylbutanoic acid from the sample matrix, remove interfering substances, and enhance its compatibility with the analytical instrument. The choice of techniques depends on the nature of the sample matrix and the subsequent analytical method.

Extraction: The initial step often involves extracting the analyte from the sample. For biological fluids like plasma or urine, protein precipitation is a common method to remove high-molecular-weight interferences. This can be achieved using organic solvents such as acetonitrile (B52724) or methanol, or acids like trichloroacetic acid. For solid samples like tissues, homogenization followed by solvent extraction is typically employed. The selection of the extraction solvent is critical to ensure high recovery of the polar this compound.

Solid-phase extraction (SPE) offers a more selective method for extraction and cleanup. Ion-exchange SPE, particularly cation-exchange, can be highly effective for retaining the amino acid while allowing neutral and anionic compounds to be washed away. The retained this compound can then be eluted with a suitable buffer.

Hydrolysis: In some instances, this compound may be present in a conjugated or bound form within a larger molecule. To analyze the total concentration, a hydrolysis step is necessary to cleave these bonds. Acid hydrolysis, typically using 6M hydrochloric acid at elevated temperatures (e.g., 110°C for 24 hours), is a common method for releasing amino acids from proteins and peptides. altabioscience.com However, the nitrile group in this compound may be susceptible to hydrolysis under these conditions, potentially converting to a carboxylic acid or an amide. libretexts.orglibretexts.org This potential transformation must be carefully considered and controlled, or alternative, milder hydrolysis methods, such as enzymatic hydrolysis, might be necessary. Alkaline hydrolysis can also be used for the hydrolysis of nitriles. savemyexams.com

Desalting: High concentrations of salts in biological and environmental samples can interfere with chromatographic separation and mass spectrometric detection. Therefore, a desalting step is often crucial. Techniques like solid-phase extraction can be used for desalting. nih.gov Another common method is ion-exchange chromatography, where the amino acid is retained on the resin, and salts are washed away with deionized water before the analyte is eluted. nih.gov Electrodialysis is another technique that can be employed for desalting amino acid solutions. acs.org

Derivatization: Due to the low volatility and, in some cases, poor chromatographic retention of amino acids, derivatization is a key step in many analytical workflows. Derivatization modifies the functional groups (amino and carboxyl) of this compound to increase its volatility for gas chromatography or to enhance its detectability for liquid chromatography. creative-proteomics.comwho.int

Derivatization Technique Purpose Reagents Analytical Method
Silylation Increases volatility and thermal stabilityN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Gas Chromatography (GC)
Acylation/Esterification Increases volatilityAnhydrides (e.g., trifluoroacetic anhydride) and alcohols (e.g., n-butanol)Gas Chromatography (GC)
Pre-column Derivatization Enhances detection (UV or fluorescence)o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), Dansyl chlorideLiquid Chromatography (LC)

Chromatographic Separation Techniques (Gas Chromatography, Liquid Chromatography)

Chromatography is the cornerstone for separating this compound from other components in the sample extract prior to detection. The choice between gas chromatography (GC) and liquid chromatography (LC) depends largely on the derivatization strategy employed.

Gas Chromatography (GC): GC offers high resolution and is well-suited for the analysis of volatile compounds. For this compound, GC analysis necessitates prior derivatization to convert the non-volatile amino acid into a volatile derivative. thermofisher.com Silylation or acylation/esterification are common derivatization approaches for GC analysis of amino acids. The resulting derivatives can be separated on a capillary column, often with a nonpolar or medium-polarity stationary phase. The separation is based on the boiling points and interactions of the derivatives with the stationary phase.

Liquid Chromatography (LC): LC, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a versatile and widely used technique for the analysis of amino acids. myfoodresearch.com LC can be used for both derivatized and underivatized amino acids.

Reversed-Phase LC (RP-LC): This is the most common LC mode. For underivatized this compound, which is highly polar, retention on a conventional C18 column can be challenging. Ion-pairing agents can be added to the mobile phase to improve retention. Alternatively, derivatization with hydrophobic reagents (e.g., FMOC-Cl) makes the analyte more suitable for RP-LC separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds like underivatized amino acids. The stationary phase is polar, and the mobile phase is typically a high concentration of an organic solvent with a small amount of aqueous buffer. This allows for good retention of polar analytes.

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the mobile phase, allowing for their separation on either cation- or anion-exchange columns.

Mass Spectrometric Detection and Quantification (e.g., for trace analysis in complex mixtures)

Mass spectrometry (MS) is a powerful detection technique that is often coupled with chromatography (GC-MS or LC-MS) for the sensitive and selective analysis of this compound. MS provides information about the mass-to-charge ratio of the analyte and its fragments, which allows for its unambiguous identification and quantification, even at trace levels in complex mixtures. creative-proteomics.comoup.com

When coupled with LC, electrospray ionization (ESI) is the most common ionization technique for amino acids. For GC-MS, electron ionization (EI) is typically used.

For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this approach, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This technique provides excellent selectivity and sensitivity, minimizing interference from the sample matrix. The use of a stable isotope-labeled internal standard of this compound is highly recommended for the most accurate and precise quantification.

Technique Ionization Method Key Advantages
GC-MS Electron Ionization (EI)High chromatographic resolution, extensive spectral libraries for identification.
LC-MS Electrospray Ionization (ESI)Applicable to non-volatile and thermally labile compounds, suitable for underivatized analysis.
LC-MS/MS (SRM/MRM) Electrospray Ionization (ESI)High selectivity and sensitivity, ideal for trace quantification in complex matrices.

Advanced Derivatization Strategies for Enhanced Analytical Performance

To overcome the challenges associated with the analysis of amino acids, several advanced derivatization strategies have been developed to improve sensitivity, selectivity, and chromatographic performance.

One such strategy involves the use of chiral derivatizing agents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to separate enantiomers of amino acids. nih.gov This would be relevant if the stereochemistry of this compound is of interest.

For enhanced fluorescence detection in HPLC, reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used. These reagents react with the primary amino group to produce highly fluorescent derivatives, allowing for very low detection limits.

Another approach is the use of reagents that introduce a permanently charged group, which can improve ionization efficiency in mass spectrometry. For instance, derivatization with reagents that introduce a quaternary ammonium (B1175870) group can enhance the signal in positive-ion ESI-MS.

The development of automated pre-column derivatization systems has also streamlined the analytical workflow, improving reproducibility and sample throughput for large-scale studies. oup.com

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-cyano-4-methylbutanoic acid in laboratory settings?

Answer: A common approach involves sequential functionalization of the butanoic acid backbone.

Carboxylic Acid Activation : Activate the carboxyl group using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an acyl chloride or activated ester intermediate .

Amino Group Introduction : Perform nucleophilic substitution with ammonia or a protected amine source (e.g., benzylamine) under controlled pH (7–9) to avoid side reactions.

Cyano Group Incorporation : Introduce the cyano group via nitrile synthesis, such as the Kolbe nitrile synthesis or substitution using cyanide salts (e.g., KCN) in polar aprotic solvents like DMF.

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Characterization : Confirm structure via 1H^1 \text{H}-NMR (e.g., δ 1.4 ppm for methyl groups, δ 3.2 ppm for amino protons) and IR (stretching at ~2250 cm1^{-1} for nitrile) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer: A multi-technique approach is critical:

  • NMR Spectroscopy :
    • 1H^1 \text{H}-NMR identifies protons (e.g., methyl groups at δ 1.4–1.6 ppm, amino protons at δ 3.0–3.5 ppm).
    • 13C^{13} \text{C}-NMR confirms nitrile (δ 115–120 ppm) and carboxylic acid (δ 170–175 ppm) carbons.
  • IR Spectroscopy : Nitrile (C≡N) stretches at ~2250 cm1^{-1}, carboxylic acid (O-H) at ~2500–3300 cm1^{-1}.
  • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]+^+ at m/z 143.1 (calculated for C6_6H10_{10}N2_2O2_2) .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiomerically pure this compound?

Answer: The α-carbon’s chirality requires enantioselective methods:

  • Chiral Catalysis : Use asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) during the amino group introduction step to induce stereoselectivity.
  • Chiral Resolution : Employ chiral column chromatography (e.g., Chiralpak® IA with hexane/isopropanol mobile phase) to separate enantiomers post-synthesis.
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., L-tartaric acid) .

Q. How can computational modeling predict the biological interactions of this compound with enzymes?

Answer: Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS):

Target Selection : Focus on enzymes with nitrile- or amino acid-binding pockets (e.g., nitrilases, aminotransferases).

Docking Studies : Optimize protonation states (pH 7.4) and evaluate binding energies (ΔG).

Validation : Compare results with experimental enzyme inhibition assays (e.g., IC50_{50} measurements) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies may arise from impurities or stereochemical variability:

Purity Assessment : Quantify enantiomeric excess via chiral HPLC and confirm purity (>98%) by LC-MS.

Replicate Studies : Conduct dose-response curves under standardized conditions (e.g., cell lines, incubation times).

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, assay protocols) .

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